MitoP

Mitochondrial H2O2 detection Analytical chemistry Oxidative stress measurement

Fluorescent probes for mitochondrial H₂O₂ detection suffer from photobleaching and autofluorescence, preventing absolute quantification. MitoP (MitoPhenol) is the stable exomarker endpoint of the MitoB probe system, enabling LC-MS/MS-based ratiometric quantification with deuterated internal standards for absolute mitochondrial matrix H₂O₂ measurement. • Enables absolute H₂O₂ quantification via MitoP/MitoB ratio • No photobleaching or autofluorescence interference • Validated in aging, IR injury, and neurodegeneration models • ≥95% purity, crystalline solid; store at -20°C, ships on blue ice

Molecular Formula C25H22BrOP
Molecular Weight 449.3 g/mol
Cat. No. B593281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoP
SynonymsMitoPhenol
Molecular FormulaC25H22BrOP
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H
InChIKeySVALDZORJHFRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MitoP Compound and Exomarker Specifications


MitoP (MitoPhenol; CAS 74597-01-6) is a mitochondria-targeted phenol compound that functions as an exomarker for the selective detection and quantification of hydrogen peroxide (H₂O₂) within the mitochondrial matrix [1]. Unlike mitochondrial antioxidants or ROS modulators that alter redox biology, MitoP is the stable end-product formed when the ratiometric mass spectrometry probe MitoB reacts with mitochondrial H₂O₂ [2]. The compound contains a triphenylphosphonium (TPP) cation moiety that drives its accumulation into the mitochondrial matrix, where it serves as an analytical endpoint rather than a therapeutic agent [1].

Why MitoP Cannot Be Substituted


Mitochondria-targeted compounds using the TPP delivery moiety share structural similarities but possess fundamentally distinct functional purposes that preclude simple substitution [1]. MitoQ, MitoTEMPO, and SkQ1 are designed as therapeutic antioxidants that directly scavenge or modulate ROS to alter cellular redox status, while MitoPQ is a ROS generator used to induce oxidative stress experimentally [1]. In contrast, MitoP is the analytical endpoint of the MitoB probe system—it is neither an antioxidant nor a ROS generator, but rather a stable exomarker whose abundance directly reports mitochondrial matrix H₂O₂ concentration via LC-MS/MS ratiometric analysis [2]. Substituting any therapeutic antioxidant for MitoP in a detection workflow would yield no quantitative H₂O₂ data and fundamentally alter the experimental design from measurement to modulation. Similarly, fluorescent probes such as MitoPY1 or MitoPerOx, while also H₂O₂-sensitive, operate via fluorescence readouts that are subject to photobleaching, autofluorescence interference, and lack the absolute quantification capability provided by the MitoB/MitoP system with deuterated internal standards [2].

MitoP Quantitative Evidence Guide


Exomarker vs. Therapeutic Antioxidants

MitoP is structurally classified as a TPP-conjugated mitochondrial exomarker, whereas MitoQ, MitoTEMPO, and SkQ1 are TPP-conjugated antioxidant therapeutics [1]. MitoP does not possess antioxidant activity or ROS-scavenging capacity; it is the stable end-product of the MitoB probe after reaction with H₂O₂, enabling quantitative H₂O₂ measurement rather than biological modulation [2].

Mitochondrial H2O2 detection Analytical chemistry Oxidative stress measurement

LC-MS/MS Absolute Quantification vs. Fluorescent Probes

The MitoB/MitoP system enables absolute quantification of mitochondrial matrix H₂O₂ concentration through LC-MS/MS analysis of the MitoP/MitoB ratio, calibrated against deuterated internal standards (d₁₅-MitoP and d₁₅-MitoB) [1]. This contrasts with fluorescent probes such as MitoPY1 or MitoPerOx, which provide only relative fluorescence intensity measurements that are susceptible to photobleaching, autofluorescence interference, and probe-loading variability [2].

Mass spectrometry Ratiometric quantification Mitochondrial ROS measurement

Mitochondrial Matrix-Specific Detection vs. Whole-Cell Probes

MitoP (via MitoB conversion) accumulates specifically in the mitochondrial matrix due to the TPP cation moiety, which is driven by the mitochondrial membrane potential (ΔΨm) [1]. This enables H₂O₂ measurement specifically within the mitochondrial matrix without requiring subcellular fractionation. In contrast, non-targeted probes such as Amplex Red or DCFH-DA measure total cellular H₂O₂, while cytosolic-targeted probes lack mitochondrial specificity [2].

Mitochondrial targeting Subcellular fractionation-free Compartment-specific measurement

In Vivo Whole-Organism Quantification vs. Ex Vivo Probes

The MitoB/MitoP system has been validated for in vivo H₂O₂ measurement in whole living organisms, including Drosophila melanogaster and mice [1]. This capability is not matched by many fluorescent probes, which are typically limited to ex vivo tissue homogenates or cell culture due to poor tissue penetration or probe instability in vivo [2].

In vivo measurement Drosophila model Whole-organism quantification

H₂O₂-Selective Detection vs. Broad ROS Probes

MitoB conversion to MitoP relies on the selective reaction of an arylboronic acid moiety with H₂O₂, yielding a phenol product (MitoP) [1]. This chemistry is specific to H₂O₂ among biological ROS, whereas probes such as DCFH-DA or MitoSOX Red react with multiple ROS species (superoxide, H₂O₂, hydroxyl radical, peroxynitrite) or require specific enzymatic conversion [2].

Selectivity H2O2 specificity Boronate chemistry

Deuterated Internal Standards for Absolute Quantification

The MitoB/MitoP system includes deuterated internal standards (d₁₅-MitoP and d₁₅-MitoB) that are added during sample processing to correct for ionization efficiency variability in LC-MS/MS [1]. This enables absolute quantification of H₂O₂ concentration, expressed as pmol H₂O₂/mg protein or μM, with high inter-experiment reproducibility. Most fluorescent probes lack analogous internal standardization, resulting in qualitative or semi-quantitative data [2].

Deuterated internal standard Absolute quantification LC-MS/MS

MitoP Application Scenarios


Mitochondrial H₂O₂ in Aging and Longevity

MitoP, as the exomarker of the MitoB probe system, enables absolute quantification of mitochondrial matrix H₂O₂ in aging model organisms such as Drosophila melanogaster [1]. This application is critical for establishing causal links between mitochondrial ROS and lifespan regulation, as the system provides compartment-specific, absolute H₂O₂ concentrations rather than relative fluorescence changes [2].

Mitochondrial H₂O₂ in Cardiovascular Disease

In ischemia-reperfusion injury and other cardiovascular disease models, the MitoB/MitoP system provides quantitative H₂O₂ measurements from cardiac tissue [1]. This enables precise correlation between mitochondrial H₂O₂ levels and cardioprotective interventions, unlike fluorescent probes that suffer from tissue autofluorescence and lack absolute calibration [2].

Mitochondrial H₂O₂ in Neurodegenerative Disease

Mitochondrial H₂O₂ is implicated in Parkinson's and Alzheimer's disease pathogenesis. The MitoB/MitoP system allows quantitative measurement of matrix H₂O₂ in neuronal cell models and brain tissue, providing data that can be directly compared across studies due to internal standard calibration [1].

Pharmacodynamic Biomarker for Mitochondrial Therapeutics

The MitoB/MitoP system serves as a pharmacodynamic biomarker to assess whether mitochondria-targeted antioxidants (e.g., MitoQ, MitoTEMPO) actually reduce mitochondrial matrix H₂O₂ in vivo [1]. This application is essential for confirming target engagement and efficacy of therapeutic candidates in preclinical development [2].

Technical Documentation Hub

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32 linked technical documents
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